(3S,8AR)-3-Butyloctahydropyrrolo[1,2-a]pyrazine
Overview
Description
(3S,8AR)-3-Butyloctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused with a pyrazine ring, forming a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8AR)-3-Butyloctahydropyrrolo[1,2-a]pyrazine typically involves multi-step processes. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes addition with propargylamine to yield N-propargylenaminones. Finally, intramolecular cyclization, often catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), produces the desired pyrrolo[1,2-a]pyrazine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the synthetic routes mentioned above can be scaled up with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(3S,8AR)-3-Butyloctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(3S,8AR)-3-Butyloctahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The exact mechanism of action for (3S,8AR)-3-Butyloctahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. For instance, it may inhibit kinase activity by binding to the active site of the enzyme, thereby preventing phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- (3S,8AR)-3-Isobutyloctahydropyrrolo[1,2-a]pyrazine
- (3R,8aS)-3-Isopropyloctahydropyrrolo[1,2-a]pyrazine
- (3S,8aS)-3-Ethyloctahydropyrrolo[1,2-a]pyrazine
- (3S,8aR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine
Uniqueness
(3S,8AR)-3-Butyloctahydropyrrolo[1,2-a]pyrazine is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its ability to interact with certain molecular targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
(3S,8aR)-3-butyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-3-5-10-9-13-7-4-6-11(13)8-12-10/h10-12H,2-9H2,1H3/t10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWXJUHZVREJTN-WDEREUQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN2CCCC2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1CN2CCC[C@@H]2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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